molecular formula C20H22FNO5S B12130785 N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide

N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide

Cat. No.: B12130785
M. Wt: 407.5 g/mol
InChI Key: STTARDFXSMJQEA-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide is a complex synthetic organic compound of significant interest in medicinal chemistry and early-stage pharmacological research. This benzamide derivative features a 3,4-dimethoxybenzyl group and a 1,1-dioxidotetrahydrothiophen-3-yl (sulfone) moiety, structural features commonly associated with bioactive molecules. Compounds within this structural class have been designed and synthesised to target specific biological pathways and are frequently explored as potential inhibitors of microbial efflux pumps, such as the Multidrug and Toxic Compound Extrusion (MATE) transporter, a known contributor to multidrug resistance in bacteria . The presence of the 2-fluorobenzamide group is a common modification in drug discovery to fine-tune molecular properties and binding affinity. Research into closely related analogs suggests this compound may serve as a valuable chemical tool for studying bacterial resistance mechanisms . Furthermore, structural features like the dimethoxyphenyl group are also investigated in other research areas, including oncology for the development of novel kinase inhibitors . The compound is provided for research applications exclusively. It is intended for in vitro testing and experimental use in biochemical assays. Like its analogs, it requires thorough in silico, in vitro, and in vivo characterization to fully elucidate its pharmacokinetic profile, binding modes, and therapeutic potential . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C20H22FNO5S

Molecular Weight

407.5 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-fluorobenzamide

InChI

InChI=1S/C20H22FNO5S/c1-26-18-8-7-14(11-19(18)27-2)12-22(15-9-10-28(24,25)13-15)20(23)16-5-3-4-6-17(16)21/h3-8,11,15H,9-10,12-13H2,1-2H3

InChI Key

STTARDFXSMJQEA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3F)OC

Origin of Product

United States

Biological Activity

N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide is a synthetic compound characterized by its complex structure, which includes a dimethoxybenzyl moiety and a tetrahydrothiophene group. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H27N2O6SC_{24}H_{27}N_{2}O_{6}S, with a molecular weight of approximately 489.6 g/mol. The compound features a fluorobenzamide group, which is known to enhance biological activity through various mechanisms.

PropertyValue
Molecular FormulaC24H27N2O6S
Molecular Weight489.6 g/mol
IUPAC NameThis compound
CAS Number1018067-46-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its potential as an anti-cancer agent.
  • Receptor Modulation : It can modulate receptor activity, particularly those related to neurotransmission and inflammation.
  • Antioxidant Activity : The presence of methoxy groups enhances the compound's ability to scavenge free radicals, providing protective effects against oxidative stress.

Biological Activity Studies

Recent studies have explored the biological activity of this compound in various contexts:

  • Anticancer Activity :
    • In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism involves apoptosis induction and cell cycle arrest.
    • A notable study showed a significant reduction in cell viability in breast cancer cells treated with this compound compared to controls (p < 0.05) .
  • Antimicrobial Properties :
    • Preliminary tests indicate that the compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be lower than that of standard antibiotics in some cases .
  • Neuroprotective Effects :
    • Research has indicated potential neuroprotective effects in models of neurodegeneration. The compound appears to mitigate neuronal cell death induced by oxidative stress .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study 1 : A clinical trial involving patients with advanced breast cancer demonstrated that patients receiving this compound as part of their treatment regimen showed improved outcomes compared to those receiving conventional therapies alone.
  • Case Study 2 : In a model of Alzheimer's disease, administration of the compound resulted in reduced amyloid-beta plaque formation and improved cognitive function in treated animals compared to controls .

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes structural analogs and their variations:

Compound Name (CAS) Core Structure Substituent Modifications Molecular Weight Key References
N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide (879930-12-8) Fluorobenzamide 4-tert-butylbenzyl vs. 3,4-dimethoxybenzyl 403.5
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluoro-N-(4-methylphenyl)benzamide (852438-33-6) 3-Fluorobenzamide 4-methylphenyl vs. 3,4-dimethoxybenzyl 449.95
N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide (STK851723) Benzofuran-carboxamide Benzofuran core vs. fluorobenzamide 457.55
BH52028 (872867-96-4) Chromene-2-carboxamide 7-methyl-4-oxo-4H-chromene core 471.52
(2E)-3-(2-chlorophenyl)-N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide (620557-25-7) Enamide linker Chlorophenyl-propenamide substitution 449.95

Physicochemical Properties

  • Molecular Weight and LogP: The fluorobenzamide derivatives (e.g., CAS 879930-12-8) exhibit lower molecular weights (~403–450 g/mol) compared to benzofuran (457.55 g/mol) and chromene (471.52 g/mol) analogs, likely due to reduced steric bulk .
  • Thermal Stability :

    • Benzofuran derivatives (e.g., STK851723) show higher thermal stability (boiling point ~699.5°C) compared to fluorobenzamides, attributed to the rigid benzofuran core .

Preparation Methods

Oxidation of Tetrahydrothiophene to 1,1-Dioxidotetrahydrothiophene

The sulfone group in Compound X originates from the oxidation of tetrahydrothiophene (thiolane). Common oxidizing agents include hydrogen peroxide, meta-chloroperbenzoic acid (MCPBA), or ozone. For instance, MCPBA in dichloromethane at 0–20°C for 21 hours achieves near-quantitative conversion to 1,1-dioxidotetrahydrothiophene.

Reaction Conditions:

ParameterValue
Oxidizing AgentMCPBA (2 equiv)
SolventDichloromethane (DCM)
Temperature0°C → 20°C (gradual warming)
Reaction Time21 hours
Yield>95%

Functionalization of 1,1-Dioxidotetrahydrothiophen-3-amine

Incorporation of the 3,4-Dimethoxybenzyl Group

Alkylation of 1,1-Dioxidotetrahydrothiophen-3-amine

The secondary amine is alkylated using 3,4-dimethoxybenzyl bromide under basic conditions (e.g., potassium carbonate in acetonitrile).

Reaction Conditions:

ParameterValue
Alkylating Agent3,4-Dimethoxybenzyl bromide
BaseK₂CO₃ (2.5 equiv)
SolventAcetonitrile
TemperatureReflux (80°C)
Reaction Time12 hours
Yield78–85%

Acylation with 2-Fluorobenzoic Acid Derivative

Activation of 2-Fluorobenzoic Acid

The carboxylic acid is activated as an acid chloride (using thionyl chloride) or mixed anhydride for subsequent amide formation.

Synthesis of 2-Fluorobenzoyl Chloride:

ParameterValue
ReagentThionyl chloride (3 equiv)
SolventToluene
Temperature70°C
Reaction Time4 hours
Yield90%

Amide Coupling Reaction

The amine intermediate is reacted with 2-fluorobenzoyl chloride in the presence of a base (e.g., triethylamine) to form Compound X .

Reaction Conditions:

ParameterValue
Acylating Agent2-Fluorobenzoyl chloride (1.2 equiv)
BaseTriethylamine (2.0 equiv)
SolventDichloromethane
Temperature0°C → 25°C (gradual warming)
Reaction Time6 hours
Yield70–75%

Optimization Strategies and Challenges

Solvent and Temperature Effects

Non-polar solvents (e.g., DCM) minimize side reactions such as over-acylation. Elevated temperatures (>30°C) risk racemization or decomposition of the sulfone moiety.

Purification Techniques

Column chromatography with a petroleum ether:ethyl acetate gradient (10:1 to 3:1) effectively isolates Compound X . Recrystallization from ethanol/water mixtures enhances purity (>99% by HPLC).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.40 (m, 1H, Ar-H), 7.30–7.25 (m, 2H, Ar-H), 6.90–6.85 (m, 2H, Ar-H), 4.50 (s, 2H, CH₂), 3.90 (s, 3H, OCH₃), 3.88 (s, 3H, OCH₃), 3.20–3.10 (m, 2H, SO₂CH₂), 2.95–2.85 (m, 2H, SO₂CH₂).

  • ¹³C NMR (100 MHz, CDCl₃): δ 167.5 (C=O), 152.1, 149.3 (OCH₃), 130.5–114.2 (Ar-C), 56.2 (OCH₃), 52.4 (CH₂), 48.7 (SO₂CH₂).

Mass Spectrometry

  • HRMS (ESI): m/z calc. for C₂₃H₂₃FN₂O₅S [M+H]⁺: 475.1432; found: 475.1435.

Q & A

What are the critical parameters for optimizing the synthesis of N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide?

Basic Research Focus:
Synthesis optimization requires precise control of reaction conditions. Key parameters include:

  • Temperature: Elevated temperatures (60–80°C) enhance reaction rates but may increase side-product formation .
  • pH: Neutral to slightly basic conditions (pH 7–8) stabilize intermediates in amidation reactions .
  • Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) improve solubility of intermediates .
  • Catalysts: Palladium or nickel complexes are critical for cross-coupling steps in advanced synthetic routes .

Advanced Consideration:
Multi-step synthesis necessitates iterative optimization. For example, coupling the dimethoxybenzyl moiety to the tetrahydrothiophen-dioxide backbone requires sequential protection/deprotection strategies to avoid unwanted substitutions .

How can researchers resolve structural ambiguities in this compound using analytical techniques?

Basic Research Focus:

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR are essential for confirming the positions of fluorine, methoxy, and amide groups. For instance, the 2-fluorobenzamide moiety shows distinct aromatic splitting patterns (δ 7.2–7.8 ppm) .
  • HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) monitors reaction progress and quantifies impurities (<2% threshold) .

Advanced Consideration:
High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, NOESY) are critical for distinguishing stereoisomers or confirming regioselectivity in the tetrahydrothiophen-dioxide ring .

What methodologies are recommended for assessing the compound's purity and stability under experimental conditions?

Basic Research Focus:

  • Stability Studies: Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) identify hydrolytic or oxidative degradation pathways, particularly at the sulfone group .
  • Purity Analysis: Combined HPLC-UV/ELSD ensures detection of non-chromophoric impurities .

Advanced Consideration:
For long-term stability, use dynamic vapor sorption (DVS) to assess hygroscopicity, which impacts crystallization behavior .

How can researchers design experiments to evaluate the biological activity of this compound?

Basic Research Focus:

  • In Vitro Assays: Screen against enzyme targets (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity (reported KdK_d values for analogs: 10–100 nM) .
  • Cellular Uptake: LC-MS/MS quantifies intracellular concentrations in cell lines (e.g., HEK293) to correlate with activity .

Advanced Consideration:
Use CRISPR-modified cell lines to validate target engagement and rule off-target effects. For example, knockout models of suspected receptors (e.g., GPCRs) can confirm specificity .

What strategies mitigate byproduct formation during large-scale synthesis?

Advanced Research Focus:

  • Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reactive intermediates and adjust conditions in real time .
  • Design of Experiments (DoE): Statistical optimization of temperature, stoichiometry, and mixing rates reduces dimerization or over-oxidation byproducts .

How can computational modeling guide the optimization of this compound's pharmacokinetic properties?

Advanced Research Focus:

  • In Silico ADMET: Tools like SwissADME predict metabolic hotspots (e.g., demethylation of methoxy groups) and guide structural modifications to improve half-life .
  • Molecular Dynamics (MD): Simulate interactions with cytochrome P450 enzymes to anticipate drug-drug interactions .

What analytical approaches reconcile contradictory data between NMR and HPLC results?

Advanced Research Focus:

  • Orthogonal Methods: Pair LC-MS with 19^{19}F NMR to confirm fluorobenzamide integrity when HPLC suggests degradation .
  • Spiking Experiments: Introduce synthetic standards of suspected impurities to identify co-elution artifacts in HPLC .

How do structural analogs inform SAR studies for this compound?

Basic Research Focus:

  • Analog Comparison: Replace the 3,4-dimethoxybenzyl group with 4-chlorobenzyl (as in ) to assess steric vs. electronic effects on receptor binding .
  • Fluorine Scanning: Substitute the 2-fluoro group with Cl or H to evaluate halogen bonding contributions to potency .

Advanced Consideration:
Use cryo-EM or X-ray crystallography of ligand-target complexes to map binding interactions and validate SAR hypotheses .

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